molecular formula C24H21NO3 B214726 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214726
M. Wt: 371.4 g/mol
InChI Key: MBJSGWVIACOMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BMOI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMOI belongs to the class of indole-based compounds that have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various biological processes. 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of phosphodiesterases, enzymes involved in the regulation of cyclic nucleotide levels. Additionally, 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to bind to the serotonin transporter, a receptor involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and modulate the activity of enzymes and receptors. In vivo studies have shown that 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can reduce tumor growth in animal models, modulate the immune response, and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its high yield and purity, its wide range of biological activities, and its suitability for various applications. However, 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further explore its potential applications in medicinal chemistry, particularly as an anticancer agent. Another direction is to investigate its potential as a tool for studying the mechanism of action of enzymes and receptors. Additionally, there is potential for the development of functionalized materials based on 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one for various applications. Finally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.
Conclusion:
In conclusion, 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The synthesis method of 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is well-established, and the compound has been extensively studied for its potential biological activities. 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to possess a wide range of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, which could lead to the development of new drugs, materials, and tools for biological research.

Synthesis Methods

1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the reaction of 2-(4-methylphenyl)acetoacetate with benzylamine, followed by cyclization and reduction. The final product is obtained in high yield and purity, making it suitable for various applications.

Scientific Research Applications

1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to possess anticancer, antibacterial, and antifungal activities. In biochemistry, 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been used as a tool to study the mechanism of action of enzymes and receptors. In materials science, 1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been used to prepare functionalized materials with potential applications in sensors and catalysis.

properties

Product Name

1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H21NO3/c1-17-11-13-19(14-12-17)22(26)15-24(28)20-9-5-6-10-21(20)25(23(24)27)16-18-7-3-2-4-8-18/h2-14,28H,15-16H2,1H3

InChI Key

MBJSGWVIACOMET-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.